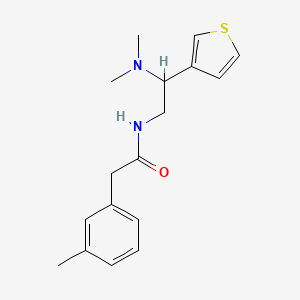

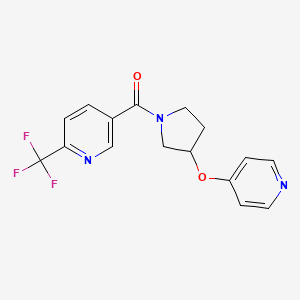

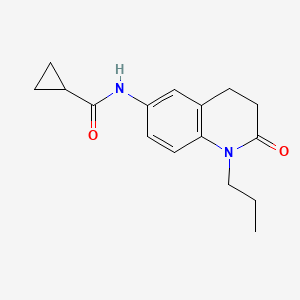

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. TTA is a member of the thiazolidinedione family and has been found to possess various biological activities.

Applications De Recherche Scientifique

Chemistry and Synthetic Utility

Compounds similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide have been studied for their synthetic utility. For instance, N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals react with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, which are useful as temporary protecting groups in synthesis processes. These acetals facilitate selective acylation reactions under specific conditions, demonstrating their importance in synthetic organic chemistry (Hanessian & Moralioglu, 1972).

Pharmacological Evaluation

Research into structurally similar acetamide derivatives explores their potential pharmacological applications. For example, studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents reveal the significance of these compounds in developing new medications. These studies involve synthesis, docking study, and evaluation of their effects, highlighting the ongoing search for effective anticonvulsant drugs (Severina et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another area of application for similar compounds is in the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. Research demonstrates that certain 2-(substituted phenoxy) acetamide derivatives exhibit promising biological activities, which can be pivotal in the discovery of novel therapeutic agents (Rani et al., 2014).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, as demonstrated in studies involving N-(2-hydroxyphenyl)acetamide, underscores the application of similar compounds in facilitating selective chemical transformations. These processes are crucial for the synthesis of intermediates in the production of pharmaceuticals, demonstrating the compound's utility in complex organic syntheses (Magadum & Yadav, 2018).

Neuroscientific Research

Additionally, related compounds have been utilized in neuroscience research, particularly in studying neurodegenerative diseases like Alzheimer's. For instance, specific fluorinated derivatives have been used in positron emission tomography (PET) imaging to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, providing valuable insights into the pathology of neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-13-5-4-6-14(9-13)10-17(20)18-11-16(19(2)3)15-7-8-21-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIYHVKMCKZPHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)

![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)

![5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2415996.png)

![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)